molecular formula C15H24N2O5 B12835614 8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate

8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate

Cat. No.: B12835614
M. Wt: 312.36 g/mol
InChI Key: LIJHSEFLUISMFM-UHFFFAOYSA-N
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Description

8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom, creating a rigid and stable framework. The tert-butyl and methyl groups attached to the nitrogen and oxygen atoms, respectively, contribute to the compound’s steric hindrance and overall stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor, such as a diamine or a diacid. This step often requires the use of strong acids or bases as catalysts and may be carried out under reflux conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through a nucleophilic substitution reaction using tert-butyl chloride and a suitable base, such as sodium hydride or potassium tert-butoxide.

    Methylation of the Oxygen Atom: The methylation of the oxygen atom can be achieved using methyl iodide and a base, such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or methyl groups can be replaced by other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require the use of bases or acids as catalysts and are often conducted under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce alcohols or amines, and substitution reactions can result in the formation of new functionalized spirocyclic compounds.

Scientific Research Applications

8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It serves as a probe for studying biological processes and interactions due to its unique structure and stability.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases.

    Industry: It is utilized in the development of new materials, such as polymers and catalysts, due to its rigid and stable spirocyclic framework.

Mechanism of Action

The mechanism of action of 8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate stands out due to its unique spirocyclic structure, which imparts rigidity and stability. The presence of both tert-butyl and methyl groups further enhances its steric hindrance, making it less susceptible to degradation and more suitable for various applications. Additionally, its ability to undergo diverse chemical reactions and form a wide range of derivatives makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C15H24N2O5

Molecular Weight

312.36 g/mol

IUPAC Name

8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate

InChI

InChI=1S/C15H24N2O5/c1-14(2,3)22-13(20)17-7-5-15(6-8-17)10(12(19)21-4)9-11(18)16-15/h10H,5-9H2,1-4H3,(H,16,18)

InChI Key

LIJHSEFLUISMFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(CC(=O)N2)C(=O)OC

Origin of Product

United States

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